
N,N-Dimethyl-2-phenylhydrazinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-phenylhydrazinesulfonamide is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has found various applications in pharmaceuticals, agrochemicals, and polymers due to its significant role in drug design and discovery programs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylhydrazinesulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic routes and reducing waste generation . For instance, the oxidative chlorination of thiols to sulfonyl chlorides followed by reaction with amines is a common approach .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of readily available low-cost commodity chemicals such as thiols and amines, which are subjected to oxidative coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-phenylhydrazinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and iodine (I₂), and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N,N-Dimethyl-2-phenylhydrazinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in drug design and discovery, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-phenylhydrazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Dimethyl-2-phenylhydrazinesulfonamide include sulfenamides, sulfinamides, and other sulfonamides .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features and reactivity. The presence of both dimethyl and phenyl groups in its structure provides distinct chemical properties that make it valuable in various applications .
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
[2-(dimethylsulfamoyl)hydrazinyl]benzene |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-9-8-6-4-3-5-7-8/h3-7,9-10H,1-2H3 |
Clé InChI |
KCIXGFCGKVDYGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



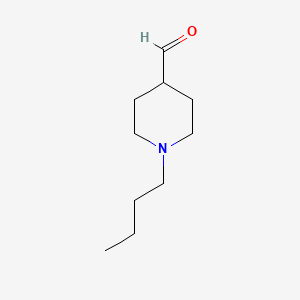
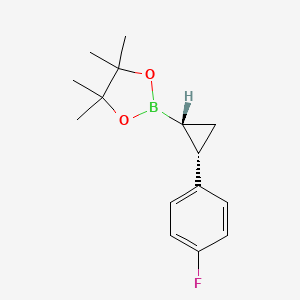

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
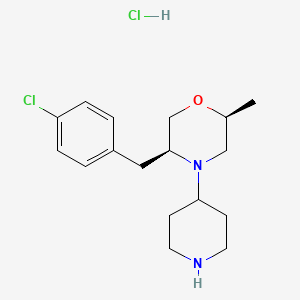
![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
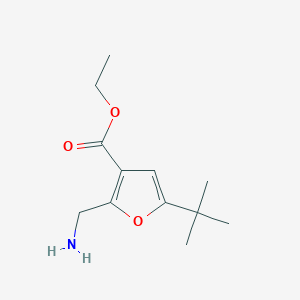
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
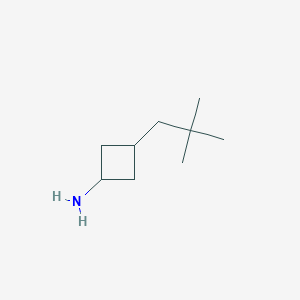

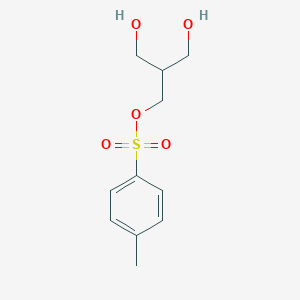

![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
